N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways and Derivatives
Researchers have developed synthetic pathways to create novel heterocyclic compounds derived from similar structures, focusing on the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For example, compounds synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020). Additionally, novel synthesis pathways have been explored for creating polyfunctionally substituted heterocyclic compounds with antitumor evaluation, demonstrating the diversity and applicability of these chemical structures in medicinal chemistry (Shams et al., 2010).
Antitumor and Antimicrobial Applications
There is ongoing research into the antitumor and antimicrobial potential of compounds containing the thieno[3,2-d]pyrimidin nucleus. Some derivatives have shown promising anticancer activity against a variety of cancer cell lines, suggesting that structural modifications of these compounds could lead to the development of new anticancer agents (Al-Sanea et al., 2020). Moreover, derivatives synthesized from related structures have exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential as novel antimicrobial agents (Kumari et al., 2017).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-22-18(24)17-13(8-11(2)28-17)21-19(22)27-10-16(23)20-12-4-5-14-15(9-12)26-7-6-25-14/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQRMNYVOFDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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